N,N-Diethyl-3,6-difluorophthalamic acid

Vue d'ensemble

Description

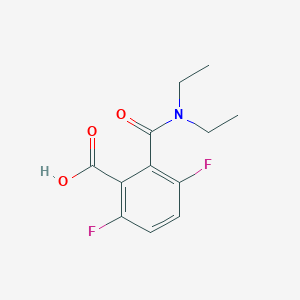

N,N-Diethyl-3,6-difluorophthalamic acid: is a tertiary amide with carboxylate side groups. It is known for its unique chemical structure, which includes two fluorine atoms attached to a benzene ring. This compound has been studied for its hydrolysis behavior in metal-ion free solutions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3,6-difluorophthalamic acid typically involves the reaction of 3,6-difluorophthalic anhydride with diethylamine. The reaction is carried out in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps may include distillation and chromatography to achieve high purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: N,N-Diethyl-3,6-difluorophthalamic acid undergoes several types of chemical reactions, including:

Hydrolysis: In metal-ion free solutions, the compound hydrolyzes more rapidly as the pH decreases.

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous solutions with varying pH levels.

Substitution: Requires nucleophiles such as amines or thiols and may involve catalysts to facilitate the reaction.

Major Products:

Hydrolysis: Produces diethylamine and 3,6-difluorophthalic acid.

Substitution: Results in the formation of substituted derivatives of this compound.

Applications De Recherche Scientifique

Proteomics Research

N,N-Diethyl-3,6-difluorophthalamic acid is utilized as a reagent in proteomics studies. Its ability to modify proteins and peptides makes it valuable for exploring protein interactions and functions. The compound's unique structure allows it to participate in various chemical reactions that can alter the properties of biomolecules, facilitating the study of their roles in biological systems.

Chemical Synthesis

This compound is also employed in chemical synthesis, particularly in the formation of amides. It has been shown to undergo hydrolysis under specific conditions, making it useful for synthesizing derivatives that can be further modified for various applications . The oxidative coupling of benzyl alcohols or benzylamines with N-substituted formamides using this compound has been documented, showcasing its utility in organic synthesis .

Environmental Chemistry

In environmental studies, this compound is investigated for its hydrolytic stability and behavior in different environmental conditions. Research indicates that while it hydrolyzes under certain conditions, it remains relatively stable in others, making it a candidate for studying the degradation pathways of similar compounds in ecological settings .

Case Study 1: Modification of Proteins

A study published in the Journal of Agricultural and Food Chemistry highlighted the use of this compound to modify proteins for enhanced analytical detection methods. The modifications allowed researchers to improve the sensitivity and specificity of assays designed to detect specific protein biomarkers .

Case Study 2: Synthesis of Amides

In a research article focused on the direct synthesis of amides from oxidative coupling reactions, this compound was used as a key reagent. The study demonstrated how this compound facilitated the formation of amide bonds under mild conditions, providing insights into more sustainable synthetic methodologies .

Mécanisme D'action

The mechanism of action of N,N-Diethyl-3,6-difluorophthalamic acid involves its interaction with molecular targets through its carboxylate and amide groups. The compound can form hydrogen bonds and electrostatic interactions with enzymes and other proteins, affecting their activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes .

Comparaison Avec Des Composés Similaires

- N,N-Diethyl-3,6-difluorobenzoic acid

- N,N-Diethyl-3,6-difluorophthalamide

Comparison: N,N-Diethyl-3,6-difluorophthalamic acid is unique due to its combination of diethylamine and difluorophthalic acid moieties. This structure imparts distinct chemical and physical properties, such as increased hydrolytic stability and specific reactivity patterns. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .

Activité Biologique

N,N-Diethyl-3,6-difluorophthalamic acid (DFPA) is a compound of interest due to its potential applications in various biological systems, particularly in the context of insect repellents and its chemical properties. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its fluorinated phthalamic structure. The presence of fluorine atoms significantly alters its chemical behavior and biological interactions. The molecular formula is C12H12F2N2O2, with a molecular weight of 250.24 g/mol.

The biological activity of DFPA can be attributed to its structural characteristics, which influence its interaction with biological membranes and proteins. As a tertiary amide, it exhibits properties that allow it to penetrate lipid membranes effectively, which is critical for its function as an insect repellent.

- Inhibition of Olfactory Receptors : DFPA is believed to act on the olfactory receptors of insects, disrupting their ability to detect human scent and thus providing repellency.

- Hydrolysis : Research indicates that DFPA undergoes hydrolysis under certain conditions, which may affect its stability and efficacy as an insect repellent. The hydrolysis products can also exhibit biological activity .

Insect Repellency

A significant body of research has focused on the repellency of DFPA against various mosquito species. In a comparative study with other repellents like DEET (N,N-diethyl-3-methylbenzamide), DFPA demonstrated varying degrees of effectiveness.

- Case Study 1 : A study evaluated the repellency of DFPA against Aedes aegypti mosquitoes using a modified membrane blood feeding test. DFPA showed comparable efficacy to DEET, indicating its potential as an effective repellent .

- Case Study 2 : Another study assessed the performance of DFPA analogs in laboratory settings. Results indicated that certain analogs provided better repellency than DEET against both Aedes aegypti and Anopheles stephensi mosquitoes .

Hydrolysis Studies

The hydrolytic stability of DFPA has been investigated in various environmental conditions:

- Influence of pH : Research has shown that the rate of hydrolysis for DFPA increases in alkaline conditions, which could affect its persistence in the environment .

- Divalent Metals : The presence of divalent metals was found to influence the hydrolysis rates significantly, suggesting that environmental factors could alter the effectiveness of DFPA as an insect repellent .

Comparative Analysis with Other Compounds

| Compound Name | Structure Type | Biological Activity | Efficacy Against Mosquitoes |

|---|---|---|---|

| This compound (DFPA) | Tertiary Amide | Moderate insect repellent | Comparable to DEET |

| N,N-Diethyl-3-methylbenzamide (DEET) | Tertiary Amide | Widely used insect repellent | High |

| N,N-Diethylphenylacetamide (DEPA) | Tertiary Amide | Effective against mosquitoes | Varies |

Propriétés

IUPAC Name |

2-(diethylcarbamoyl)-3,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO3/c1-3-15(4-2)11(16)9-7(13)5-6-8(14)10(9)12(17)18/h5-6H,3-4H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPGXWRGWRATMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=CC(=C1C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350818 | |

| Record name | N,N-Diethyl-3,6-difluorophthalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131401-56-4 | |

| Record name | N,N-Diethyl-3,6-difluorophthalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-3,6-difluorophthalamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A1: The key difference lies in the hydrolysis mechanism. Naptalam, a secondary amide, likely undergoes hydrolysis via intramolecular nucleophilic attack facilitated by its carboxylate group []. Cu(II) ions can inhibit this process by coordinating with either the carbonyl group or the carboxylate group, hindering the intramolecular interaction [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.